molecular formula C17H28N2O B6068352 2-[1-isopropyl-4-(2-methylbenzyl)-2-piperazinyl]ethanol

2-[1-isopropyl-4-(2-methylbenzyl)-2-piperazinyl]ethanol

Cat. No. B6068352
M. Wt: 276.4 g/mol
InChI Key: CLWIPPDIAQHYIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[1-isopropyl-4-(2-methylbenzyl)-2-piperazinyl]ethanol is a chemical compound with the molecular formula C18H28N2O. It is commonly known as 'IMBP' and is used in scientific research for its potential therapeutic effects. IMBP is a piperazine derivative and is structurally similar to some antipsychotic drugs. In

Mechanism of Action

The mechanism of action of IMBP is not fully understood. However, it is believed to act as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. IMBP also has an affinity for the alpha-1 adrenergic receptor. The exact mechanism of action of IMBP is still being studied, and further research is needed to fully understand its therapeutic effects.
Biochemical and Physiological Effects:
IMBP has been shown to have various biochemical and physiological effects. It has been shown to increase dopamine and serotonin levels in the brain, which may contribute to its therapeutic effects. IMBP has also been shown to have anxiolytic and antidepressant effects, which may be due to its ability to modulate the activity of the neurotransmitters GABA and glutamate. The biochemical and physiological effects of IMBP are complex and continue to be explored.

Advantages and Limitations for Lab Experiments

IMBP has several advantages for lab experiments. It is a stable compound that can be synthesized in high yields and purity. IMBP is also structurally similar to some antipsychotic drugs, making it a useful tool for studying the mechanisms of action of these drugs. However, there are also limitations to the use of IMBP in lab experiments. Its mechanism of action is not fully understood, and further research is needed to fully explore its therapeutic potential.

Future Directions

There are several future directions for the study of IMBP. One area of research is the development of new drugs based on the structure of IMBP. Another area of research is the exploration of the therapeutic potential of IMBP in the treatment of substance abuse disorders and neurodegenerative diseases. Further research is also needed to fully understand the mechanism of action of IMBP and its potential therapeutic effects.
Conclusion:
In conclusion, IMBP is a chemical compound with potential therapeutic effects that has been studied extensively in scientific research. Its synthesis method has been optimized to produce high yields and purity, making it suitable for lab experiments. IMBP has a complex mechanism of action and has been shown to have various biochemical and physiological effects. While there are limitations to the use of IMBP in lab experiments, its potential therapeutic effects and future directions for research make it an interesting compound to study.

Synthesis Methods

The synthesis of IMBP involves the reaction of 1-isopropyl-4-(2-methylbenzyl)piperazine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the purity and yield of the final product. The synthesis method has been optimized to produce IMBP in high yields and purity, making it suitable for scientific research applications.

Scientific Research Applications

IMBP has been studied for its potential therapeutic effects in various fields of research. It has been shown to have antipsychotic, anxiolytic, and antidepressant properties. IMBP has also been studied for its potential use in the treatment of substance abuse disorders and neurodegenerative diseases. The scientific research applications of IMBP are vast and continue to be explored.

properties

IUPAC Name

2-[4-[(2-methylphenyl)methyl]-1-propan-2-ylpiperazin-2-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O/c1-14(2)19-10-9-18(13-17(19)8-11-20)12-16-7-5-4-6-15(16)3/h4-7,14,17,20H,8-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLWIPPDIAQHYIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCN(C(C2)CCO)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.